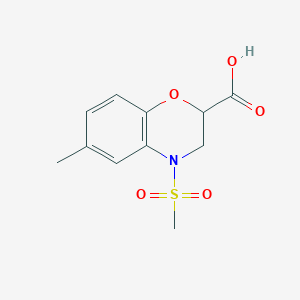

6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Overview

Description

The compound is a derivative of benzoxazine, which is a type of heterocyclic compound . Benzoxazines are known for their high thermal stability and resistance to chemicals . They are used in various applications, including high-performance coatings, adhesives, and composites .

Molecular Structure Analysis

The molecular structure of benzoxazines generally consists of a benzene ring fused with a 1,3-oxazine ring . The specific substitutions at the 6th and 4th positions in your compound could significantly alter its properties and reactivity.

Chemical Reactions Analysis

Benzoxazines can undergo ring-opening polymerization when heated, leading to the formation of polybenzoxazines . These polymers exhibit excellent thermal and mechanical properties .

Scientific Research Applications

Pediatric Antiepileptic Drug Dosage

- Study : "Evaluation of Safety in Exceeding Maximum Adult Doses of Commonly Used Second-Generation Antiepileptic Drugs in Pediatric Patients" (Messinger et al., 2017).

- Key Finding : Pediatric patients may safely receive doses exceeding adult maximums of certain antiepileptic drugs, such as levetiracetam, with careful monitoring.

Oxybutynin Hydrochloride for Neurogenic and Unstable Bladder

- Study : "[Effects of long-term administration of oxybutynin hydrochloride (KL007) for the treatment of neurogenic bladder and unstable bladder]" (Sonoda et al., 1989).

- Key Finding : Optimal dosage of oxybutynin hydrochloride for these conditions appears to be higher than 6.6 mg daily.

Morphine Optimal Dosage

- Study : "The optimal dose of morphine" (Lasagna & Beecher, 1954).

- Key Finding : Morphine's optimal dosage must balance therapeutic effects with minimal side effects, particularly important due to its potential for addiction and significant side-effects.

Topiramate in Seizure Control

- Study : "Clinical studies of topiramate" (Faught, 1999).

- Key Finding : For partial-onset seizures, an optimal dosage of topiramate is 400 mg/day, offering a balance of efficacy and tolerability.

Co-trimoxazole in Multidrug-Resistant Tuberculosis

- Study : "Evaluation of co-trimoxazole in the treatment of multidrug-resistant tuberculosis" (Alsaad et al., 2012).

- Key Finding : Optimal dosing of co-trimoxazole for MDR-TB requires further study to establish efficacy and safety parameters.

Telmisartan in Hypertension

- Study : "Optimal dosing characteristics of the angiotensin II receptor antagonist telmisartan" (Meredith, 1999).

- Key Finding : Effective antihypertensive doses of telmisartan are 40 and 80 mg once daily, offering superior blood pressure reduction with minimal side effects.

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7-3-4-9-8(5-7)12(18(2,15)16)6-10(17-9)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANSTVADCKQCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)